

A Technical Guide to Heptane-2,5-dione

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Compound of Interest

Compound Name: 2,5-Heptanedione

Cat. No.: B155839

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Introduction

Heptane-2,5-dione, systematically known by its IUPAC name heptane-2,5-dione, is an aliphatic gamma-diketone.[1][2][3] As a member of the γ -diketone class, it shares structural similarities with neurotoxic compounds like hexane-2,5-dione, the toxic metabolite of n-hexane.[4] This structural feature—two carbonyl groups separated by two methylene carbons—is responsible for its characteristic chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, significant reactions, and toxicological profile, with a focus on the molecular mechanisms relevant to drug development and toxicology.

Physicochemical and Spectroscopic Data

The fundamental properties of heptane-2,5-dione are summarized below. This quantitative data is essential for its application in experimental settings.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	heptane-2,5-dione	[1][2][3]
CAS Number	1703-51-1	[1][5]
Molecular Formula	C ₇ H ₁₂ O ₂	[1][5][6]
Molecular Weight	128.17 g/mol	[1][2]
Density	0.926 g/cm ³	[3][5]
Boiling Point	208.3 °C at 760 mmHg	[3][5]
Flash Point	74.3 °C	[3][5]
Refractive Index	1.413	[5]
Hydrogen Bond Acceptors	2	[5][6]
Hydrogen Bond Donors	0	[5]
Rotatable Bond Count	4	[5][6]
Storage Temperature	2-8°C (Sealed, Dry)	[6]

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of heptane-2,5-dione.

Parameter	Value
Instrument Type	GC-EI-TOF
Instrument	JMS-T100GCV coupled to Agilent 7890A
Column	Agilent HP-5 (30 m length, 0.32 mm I.D., 0.25 μ m thickness)
Ionization	Electron Ionization (EI)
Retention Time	6.46 min
Top 5 Mass Peaks (m/z)	43.018, 99.045, 57.034, 29.039, 27.024
Data Source	PubChem CID 15559[2]

Chemical Synthesis and Reactivity

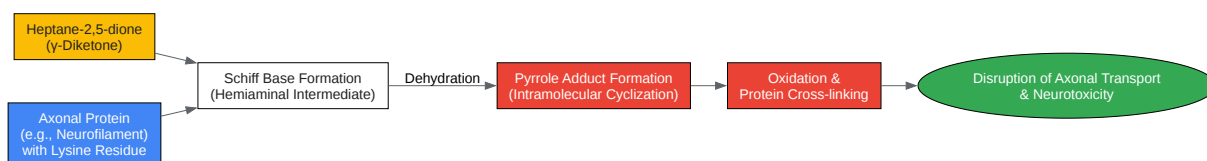
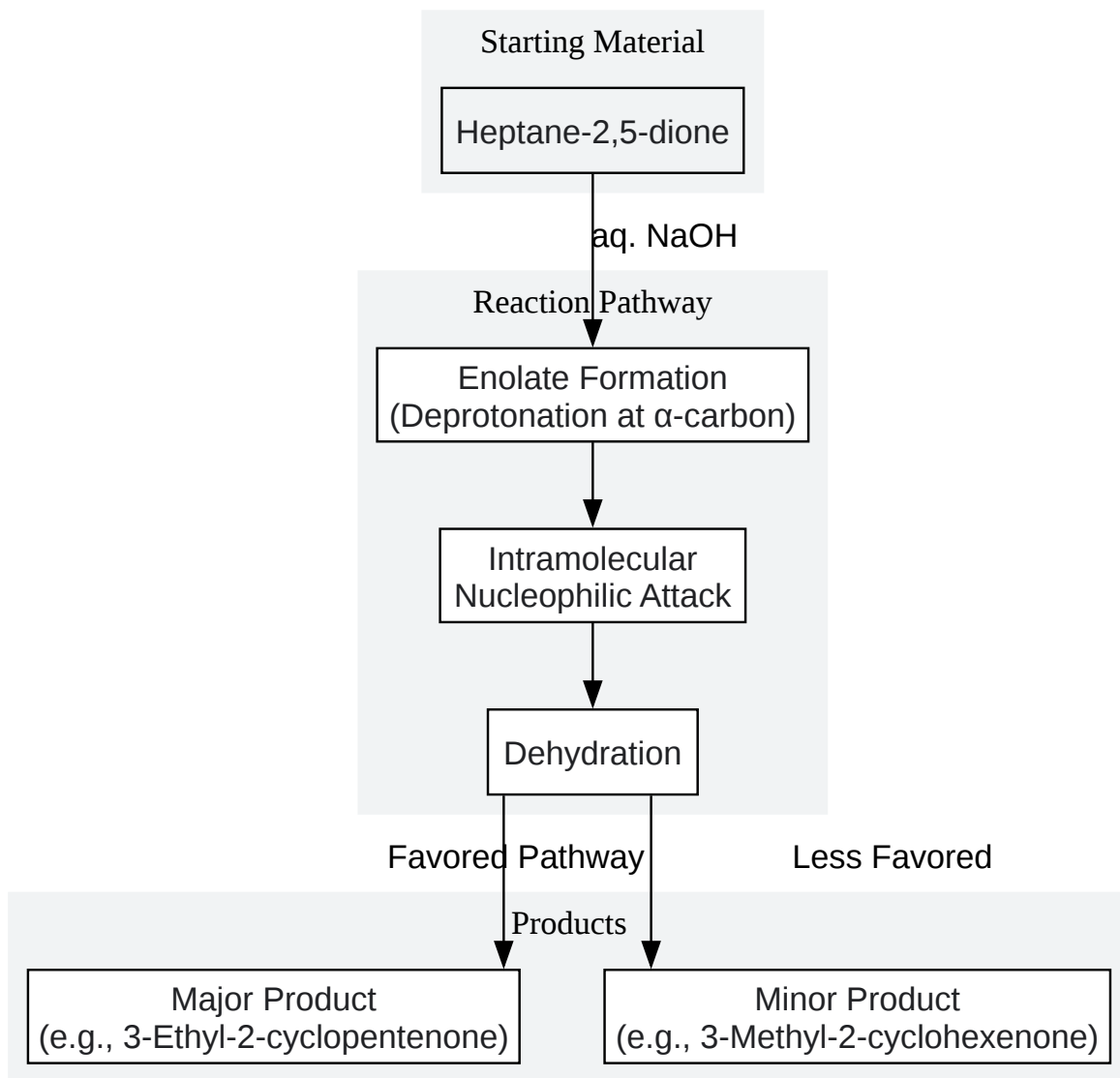
While specific, detailed industrial synthesis protocols for heptane-2,5-dione are not widely published, its synthesis can be approached through general methods for preparing 1,4-diketones. The reactivity of heptane-2,5-dione is dominated by the interaction between its two carbonyl groups.

Paal-Knorr Pyrrole Synthesis

A cornerstone reaction of γ -diketones is the Paal-Knorr synthesis, which involves the condensation of the dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[7][8] This reaction is not only synthetically useful but is also the fundamental mechanism behind the neurotoxicity of γ -diketones.

Intramolecular Aldol Condensation

When treated with a base such as aqueous sodium hydroxide (NaOH), heptane-2,5-dione undergoes an intramolecular aldol condensation.[2] This reaction occurs when an enolate formed at one of the α -carbons acts as a nucleophile, attacking the other carbonyl group within the same molecule. Due to the stability of five- and six-membered rings, this cyclization is highly favored over intermolecular reactions.[9][10] Deprotonation at the C1 or C6 positions leads to the formation of five-membered cyclopentenone rings.



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